molecular formula C24H16F3N3O2S2 B2461904 4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-66-5

4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2461904
CAS RN: 392301-66-5
M. Wt: 499.53
InChI Key: VFLHBSBVMZJLCY-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzoyl group, a trifluoromethyl group, a thiadiazole ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethylbenzylamine . The thiadiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the trifluoromethyl group could potentially undergo displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Complex Formation

Synthesis Techniques and Complex Formation

A study focused on the synthesis of a thiadiazolobenzamide compound through cyclization of thioxothiourea, demonstrating the formation of new bonds between sulfur and nitrogen atoms. This process led to the creation of oxo thiadiazolo benzamide, which was characterized using various spectroscopic methods. Further, the study explored the generation of Ni and Pd complexes from the synthesized compound, providing insights into their structural analysis through IR, NMR, and other techniques (Adhami et al., 2012).

Biological Activity and Applications

Anticancer Potential

Research on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown moderate to excellent anticancer activity against several cancer cell lines, indicating the therapeutic potential of these compounds (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibition

Novel metal complexes of a related compound demonstrated strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting their application in medical research for conditions where carbonic anhydrase inhibition is beneficial (Büyükkıdan et al., 2013).

Antiviral Activities

A study on 1,3,4-thiadiazole derivatives highlighted their antiviral activity, particularly against the influenza A virus. This research underlines the potential of such compounds in the development of new antiviral agents (Tatar et al., 2021).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).

Future Directions

The compound could potentially be investigated for medicinal properties, given the presence of functional groups common in pharmaceutical compounds. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name

4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O2S2/c25-24(26,27)19-12-6-15(7-13-19)14-33-23-30-29-22(34-23)28-21(32)18-10-8-17(9-11-18)20(31)16-4-2-1-3-5-16/h1-13H,14H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLHBSBVMZJLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

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